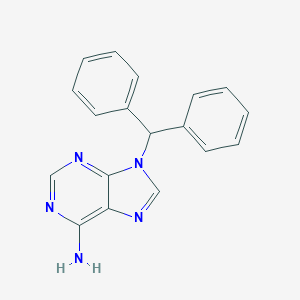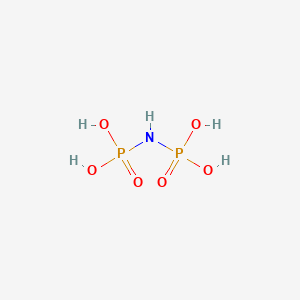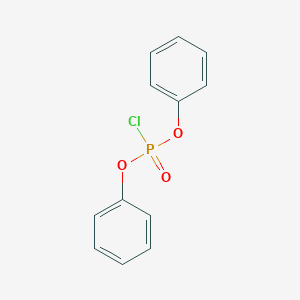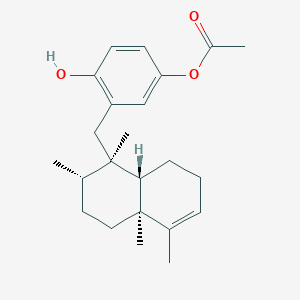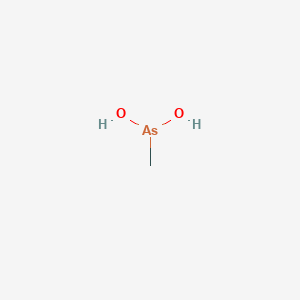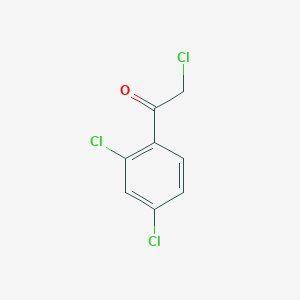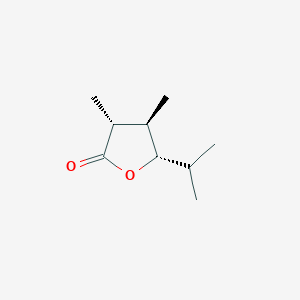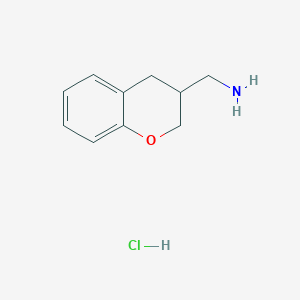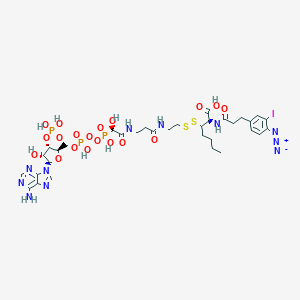
Act-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Act-CoA, also known as Activated Coenzyme A, is a vital molecule in cellular metabolism. It plays a crucial role in the transfer of acyl groups between molecules, which is essential for various metabolic processes. Act-CoA is synthesized in the cytoplasm and mitochondria of cells and is involved in the metabolism of carbohydrates, lipids, and amino acids.
Mecanismo De Acción
Act-CoA acts as a carrier of acyl groups between molecules. It plays a crucial role in the transport of fatty acids into mitochondria for beta-oxidation. Act-CoA also participates in the biosynthesis of various lipids, including phospholipids, sphingolipids, and cholesterol.
Efectos Bioquímicos Y Fisiológicos
Act-CoA has a significant impact on various metabolic pathways. It regulates the synthesis and breakdown of fatty acids, amino acids, and carbohydrates. Act-CoA also plays a role in the regulation of energy metabolism, including gluconeogenesis, glycolysis, and the citric acid cycle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Act-CoA is a useful tool in scientific research, but it has its limitations. One of the main limitations is that it is unstable and difficult to work with. It is also relatively expensive and not readily available. However, Act-CoA has several advantages, including its ability to mimic the natural metabolic processes in the body, making it an excellent tool for studying metabolic pathways.
Direcciones Futuras
There are several future directions for Act-CoA research. One area of interest is the regulation of the synthesis and breakdown of different metabolic intermediates. Another area of interest is the role of Act-CoA in the regulation of cellular signaling pathways. Additionally, Act-CoA may have potential therapeutic applications in the treatment of metabolic disorders. Further research is needed to explore these possibilities fully.
Conclusion:
Act-CoA is a vital molecule in cellular metabolism, playing a crucial role in the transfer of acyl groups between molecules. It is synthesized from CoA and ATP and is involved in the metabolism of carbohydrates, lipids, and amino acids. Act-CoA is widely used in scientific research to study various metabolic pathways. It has several advantages, including its ability to mimic the natural metabolic processes in the body, making it an excellent tool for studying metabolic pathways. Although it has some limitations, further research is needed to explore its potential therapeutic applications and regulatory roles in metabolic pathways.
Métodos De Síntesis
Act-CoA is synthesized from Coenzyme A (CoA) and ATP (Adenosine Triphosphate) in a two-step process catalyzed by the enzyme Acyl-CoA Synthetase. In the first step, CoA is activated by ATP to form Adenosine Diphosphate (ADP) and CoA-AMP. In the second step, the acyl group of a fatty acid is transferred to CoA-AMP, forming Act-CoA and releasing AMP.
Aplicaciones Científicas De Investigación
Act-CoA is widely used in scientific research to study various metabolic pathways. It is used to investigate the metabolism of fatty acids, amino acids, and carbohydrates. Act-CoA is also used to study the role of enzymes involved in the synthesis and breakdown of different metabolic intermediates.
Propiedades
Número CAS |
121368-75-0 |
|---|---|
Nombre del producto |
Act-CoA |
Fórmula molecular |
C33H47IN11O19P3S2 |
Peso molecular |
1185.7 g/mol |
Nombre IUPAC |
(2R)-3-[2-[3-[[(2R)-2-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]peroxy-hydroxyphosphoryl]-2-hydroxyacetyl]amino]propanoylamino]ethyldisulfanyl]-2-[3-(4-azido-3-iodophenyl)propanoylamino]heptanoic acid |
InChI |
InChI=1S/C33H47IN11O19P3S2/c1-2-3-4-21(24(32(50)51)42-23(47)8-6-17-5-7-19(43-44-36)18(34)13-17)69-68-12-11-37-22(46)9-10-38-30(49)33(52)65(53,54)63-64-67(58,59)60-14-20-27(62-66(55,56)57)26(48)31(61-20)45-16-41-25-28(35)39-15-40-29(25)45/h5,7,13,15-16,20-21,24,26-27,31,33,48,52H,2-4,6,8-12,14H2,1H3,(H,37,46)(H,38,49)(H,42,47)(H,50,51)(H,53,54)(H,58,59)(H2,35,39,40)(H2,55,56,57)/t20-,21?,24+,26-,27-,31-,33-/m1/s1 |
Clave InChI |
INNXFTJYJFYUQJ-FLQPUNRMSA-N |
SMILES isomérico |
CCCCC([C@@H](C(=O)O)NC(=O)CCC1=CC(=C(C=C1)N=[N+]=[N-])I)SSCCNC(=O)CCNC(=O)[C@H](O)P(=O)(O)OOP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O |
SMILES |
CCCCC(C(C(=O)O)NC(=O)CCC1=CC(=C(C=C1)N=[N+]=[N-])I)SSCCNC(=O)CCNC(=O)C(O)P(=O)(O)OOP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O |
SMILES canónico |
CCCCC(C(C(=O)O)NC(=O)CCC1=CC(=C(C=C1)N=[N+]=[N-])I)SSCCNC(=O)CCNC(=O)C(O)P(=O)(O)OOP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O |
Sinónimos |
ACT-COA coenzyme A, N-(3-iodo-4-azidophenylpropionamido)cysteinyl-5-(2'-thiopyridyl)cysteine- N-(3-iodo-4-azidophenylpropionamido)cysteinyl-5-(2'-thiopyridyl)cysteine-coenzyme A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



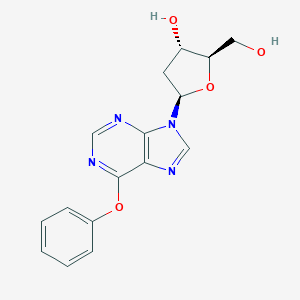
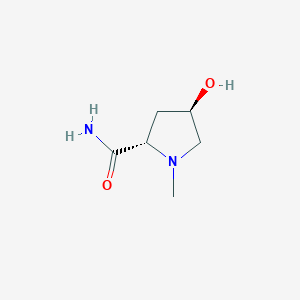
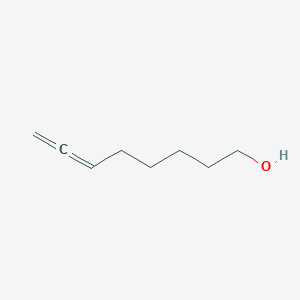
![Furo[3,2-c]pyridin-6-ylmethanol](/img/structure/B44711.png)

